Cas no 1782892-92-5 (6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid)

6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-b]pyridine-2-carboxylic acid, 6-(trifluoromethyl)-
- 6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid
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- MDL: MFCD28535810
- インチ: 1S/C9H4F3NO2S/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15)
- InChIKey: FSEUOIPZADGYNN-UHFFFAOYSA-N
- ほほえんだ: C12SC(C(O)=O)=CC1=CC=C(C(F)(F)F)N=2
6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331024-1g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 1g |
$371.0 | 2023-09-04 | ||
Enamine | EN300-331024-10.0g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 10.0g |
$6697.0 | 2023-02-23 | ||
Enamine | EN300-331024-1.0g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-331024-2.5g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 2.5g |
$726.0 | 2023-09-04 | ||
Enamine | EN300-331024-5.0g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 5.0g |
$4517.0 | 2023-02-23 | ||
Enamine | EN300-331024-0.1g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 0.1g |
$327.0 | 2023-09-04 | ||
Enamine | EN300-331024-0.05g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 0.05g |
$311.0 | 2023-09-04 | ||
Enamine | EN300-331024-0.25g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 0.25g |
$341.0 | 2023-09-04 | ||
Enamine | EN300-331024-10g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 10g |
$1593.0 | 2023-09-04 | ||
Enamine | EN300-331024-0.5g |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
1782892-92-5 | 0.5g |
$356.0 | 2023-09-04 |
6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acidに関する追加情報
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Overview
The compound 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid, identified by the CAS number 1782892-92-5, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thienopyridine derivatives, which have garnered considerable attention due to their unique structural properties and versatile functionalities. The integration of a trifluoromethyl group into the thienopyridine framework introduces intriguing electronic and steric effects, making this compound a valuable subject for research in fields such as medicinal chemistry, materials science, and catalysis.
The synthesis of 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Recent advancements in asymmetric synthesis and transition metal-catalyzed reactions have enabled the efficient construction of this complex structure. Researchers have explored various strategies, including Suzuki-Miyaura coupling reactions and palladium-catalyzed cross-couplings, to achieve high yields and excellent stereocontrol. These methods not only enhance the scalability of the synthesis but also pave the way for the exploration of related analogs with diverse substituents.
The structural uniqueness of this compound lies in its fused bicyclic system, comprising a thiophene ring fused to a pyridine ring. The presence of the trifluoromethyl group at position 6 imparts significant electron-withdrawing effects, which can influence the electronic properties of the molecule. This feature is particularly advantageous in applications where control over electronic communication within molecular systems is critical. For instance, recent studies have demonstrated that this compound exhibits remarkable activity as a ligand in transition metal-catalyzed reactions, showcasing its potential as a versatile catalyst in organic synthesis.
In terms of pharmacological applications, 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has been investigated for its potential as a lead compound in drug discovery programs targeting various disease states. Its ability to modulate key biological pathways has been explored through in vitro assays and computational modeling studies. For example, researchers have reported that this compound exhibits selective inhibition against certain kinases, making it a promising candidate for the development of anticancer agents. Furthermore, its carboxylic acid functionality provides opportunities for further functionalization, enabling the creation of bioisosteric analogs with enhanced pharmacokinetic profiles.
The application of this compound extends beyond medicinal chemistry into materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic properties. For instance, researchers have successfully incorporated this compound into polymer frameworks to create materials with enhanced charge transport capabilities.
In conclusion, 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid, CAS number 1782892-92-5, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in medicinal chemistry, catalysis, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations across these fields.
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